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Compound of Interest |

Compound Name: 2-deoxy-D-ribose-1-13C
CAS No.: 478511-57-8
Cat. No.: B583558
. J

Executive Summary

2-Deoxy-D-ribose-1-13C (CAS: 478511-57-8) is a stable isotope-labeled monosaccharide
critical for advanced structural biology and metabolic tracing. Unlike its unlabeled counterpart,
the incorporation of Carbon-13 at the anomeric position (C1) transforms this compound into a
high-fidelity NMR probe. This modification allows for the precise determination of glycosidic
bond torsion angles, sugar pucker conformations (

S
), and the kinetics of mutarotation without the interference of background carbon signals.

This guide details the physicochemical specifications, storage protocols, and validated
experimental workflows for utilizing this isotopologue in nucleoside synthesis and metabolic flux
analysis.

Part 1: Chemical Identity & Specifications

The following specifications represent the "Gold Standard" for research-grade material suitable
for GMP-precursor studies and high-resolution NMR.

Table 1: Physicochemical Specifications
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Parameter Specification Technical Note

) 2-Deoxy-D-erythro-pentose-1- Systematically defines
Chemical Name _
13C stereochemistry.

Specific to the 1-13C
isotopologue.[1][2]

CAS Number 478511-57-8

Molecular Formula

+1.00335 Da shift vs.

Molecular Weight 135.12 g/mol
unlabeled (134.13).

Chemical Purity Determined by HPLC/GC.

Critical for eliminating

Isotopic Enrichment background in quantitative

NMR.

Highly hygroscopic; physical
White to off-white powder or o
Appearance ] ] state depends on lyophilization
viscous oil
method.

Soluble in water (

Solubility
), Methanol, DMSO
_ _ Applies to crystalline form; oils
Melting Point 89-91 °C o
may not show distinct MP.
) Prevent hydrolysis and
Storage -20°C, Desiccated

microbial degradation.

Structural Characterization (NMR Signature)

The identity of CAS 478511-57-8 is validated by the specific coupling patterns at the C1
position.

 -NMR (D20): The C1 signal appears as a dominant set of peaks corresponding to the
equilibrium mixture of anomers:

o -pyranose (major form, ~60%)
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o -pyranose (~35%)
o -furanose (minor)
o -furanose (minor)
e Coupling (
-values): The C1 label exhibits characteristic
coupling (approx 35-40 Hz) and

coupling in proton-coupled spectra, distinguishing it from random abundance background.

Part 2: Synthesis & Quality Control Logic

Understanding the origin of the material is essential for interpreting impurity profiles. The
synthesis typically follows a Chemo-Enzymatic or Radical Deoxygenation route to ensure the
label remains exclusively at C1.

Synthesis Workflow (Barton-McCombie Route)

The most robust method involves starting with [1-13C]-D-Ribose (derived from [1-13C]-D-
Glucose) and selectively removing the oxygen at C2.

Protection: Selective protection of C3, C4, and C5 hydroxyls.

Derivatization: Conversion of the C2-OH to a thiocarbonyl derivative (e.g., xanthate).

Radical Reduction: Treatment with tributyltin hydride (

) removes the functional group, leaving a methylene (
) at C2 while preserving the

label at C1.

Deprotection: Acidic hydrolysis yields the final 2-deoxy-D-ribose-1-13C.

Quality Control Visualization
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The following diagram illustrates the critical QC checkpoints required to validate the isotopic
purity and structural integrity.
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Figure 1: Quality Control Workflow ensuring chemical and isotopic integrity prior to release.

Part 3: Applications & Experimental Protocols
Application 1: Enzymatic Synthesis of Labeled
Nucleosides

The primary utility of 2-deoxy-D-ribose-1-13C is as a precursor for generating site-specifically
labeled DNA nucleosides (e.g., [1'-13C]-2'-deoxyadenosine) using Purine Nucleoside
Phosphorylase (PNP). This method is superior to chemical synthesis as it preserves
stereochemistry at the anomeric center.

Protocol: Chemo-Enzymatic Transglycosylation

Objective: Synthesize [1'-13C]-2'-deoxyadenosine.
Reagents:

e 2-Deoxy-D-ribose-1-13C (10 mM)
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e Adenine (10 mM)

e Recombinant PNP (Purine Nucleoside Phosphorylase)
e Phosphate Buffer (50 mM, pH 7.4)

Step-by-Step Methodology:

o Equilibration: Dissolve 2-deoxy-D-ribose-1-13C in phosphate buffer. Allow 30 minutes for
mutarotation equilibrium.

e Reaction Initiation: Add Adenine and PNP enzyme (0.5 Units/mL).

o Mechanism:[3][4][5] The enzyme first phosphorylates the sugar to form 2-deoxy-ribose-1-
phosphate (using inorganic phosphate), then couples it to the base.

e Monitoring: Incubate at 37°C. Withdraw 10

L aliquots every 30 minutes.

e Analysis: Analyze via HPLC-UV (260 nm).

o Success Criteria: Disappearance of Adenine peak; appearance of Deoxyadenosine peak.

Purification: Stop reaction by heating to 95°C (2 min). Filter and purify via semi-prep HPLC.

Application 2: NMR Determination of Anomeric
Configuration

Because the label is at C1, this compound is the ideal standard for calibrating sugar pucker
analysis in DNA fragments.

Protocol: Mutarotation Kinetics Analysis

Objective: Determine the equilibrium ratio of pyranose vs. furanose forms in solution.

e Solvent Prep: Use
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to eliminate hydroxyl proton exchange signals. Add 0.01% TSP (Trimethylsilylpropanoic acid)
as an internal reference (

ppm).

o Sample Prep: Dissolve 5 mg of CAS 478511-57-8 in 600

e Acquisition:
o Instrument: 500 MHz (or higher) NMR.
o Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration).
o Relaxation Delay (

). Set to

(approx 10-15 seconds) to ensure full relaxation of the quaternary C1.
» Data Processing:
o Integrate the four distinct C1 signals.

o Calculate ratio:

Visualization of Anomeric Equilibrium

The following diagram depicts the dynamic equilibrium observable via 13C-NMR.
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Figure 2: Mutarotation equilibrium of 2-deoxy-D-ribose-1-13C in aqueous solution.

Part 4: Handling & Storage (Critical)

Failure to adhere to these protocols will result in degradation (caramelization) or isotopic
dilution.

» Hygroscopicity: The material is extremely hygroscopic.

o Protocol: Always equilibrate the vial to room temperature before opening to prevent
condensation. Weigh in a glove box or low-humidity environment if possible.

e Solvent Choice:
o Avoid unbuffered water for long-term storage (acidic pH can catalyze degradation).
o Preferred: Store as a lyophilized powder. If in solution, use -80°C.

 Stability: Stable for >2 years if stored at -20°C desiccated and protected from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b583558?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-deoxy-d-1-13cribose-478511-57-8
https://www.scbt.com/p/2-deoxy-d-1-13cribose-478511-57-8
https://www.pharmaffiliates.com/en/478511-57-8-2-deoxy-d-ribose-1-13c-pasti026540.html
https://pdf.benchchem.com/15487/A_Comparative_Guide_to_5_Deoxy_D_ribo_hexose_and_2_deoxy_D_ribose_Structural_Isomers_with_Distinct_Properties.pdf
https://www.omicronbio.com/Pdf/RIB-006nmr.pdf
https://scispace.com/papers/method-for-preparing-2-deoxy-d-ribose-45wbojf1zc
https://pmc.ncbi.nlm.nih.gov/articles/PMC320951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC320951/
https://www.benchchem.com/product/b583558#2-deoxy-d-ribose-1-13c-cas-number-478511-57-8-specifications
https://www.benchchem.com/product/b583558#2-deoxy-d-ribose-1-13c-cas-number-478511-57-8-specifications
https://www.benchchem.com/product/b583558#2-deoxy-d-ribose-1-13c-cas-number-478511-57-8-specifications
https://www.benchchem.com/product/b583558#2-deoxy-d-ribose-1-13c-cas-number-478511-57-8-specifications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b583558?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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